1-(3-Chloro-5-methoxyphenyl)propan-1-one
Description
1-(3-Chloro-5-methoxyphenyl)propan-1-one is an aromatic ketone with a phenyl ring substituted at positions 3 and 5 with chlorine and methoxy (-OCH₃) groups, respectively. The molecular formula is C₁₀H₁₁ClO₂, and its structure combines electron-withdrawing (Cl) and electron-donating (methoxy) substituents, creating unique electronic and steric effects. Its reactivity is influenced by the juxtaposition of substituents, enabling selective participation in Friedel-Crafts acylations, nucleophilic substitutions, and cross-coupling reactions .
Properties
IUPAC Name |
1-(3-chloro-5-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGSMVHYWQMJIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40711188 | |
| Record name | 1-(3-Chloro-5-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40711188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89106-39-8 | |
| Record name | 1-(3-Chloro-5-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40711188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-5-methoxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-5-methoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of 1-(3-Chloro-5-methoxyphenyl)propan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-5-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and organometallic reagents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amines, thioethers, and other substituted derivatives.
Scientific Research Applications
1-(3-Chloro-5-methoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-methoxyphenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups can influence the compound’s binding affinity and specificity towards these targets. Detailed studies on its interaction with biological macromolecules can provide insights into its mechanism of action.
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Electron-Donating vs. Withdrawing Groups : The methoxy group (-OCH₃) in the target compound enhances resonance stabilization of the phenyl ring, facilitating electrophilic substitutions. In contrast, the mercapto (-SH) group in its analog increases susceptibility to oxidation, making it suitable for redox-active applications .
- Halogen and Fluorinated Groups : The trifluoromethylthio (-SCF₃) substituent in the analog from significantly boosts chemical inertness and thermal stability compared to -OCH₃, favoring its use in high-performance materials.
Research Implications
The structural versatility of 1-(3-Chloro-5-methoxyphenyl)propan-1-one and its analogs underscores their importance in drug discovery and materials science. For instance, fluorinated derivatives (e.g., -CF₃, -CHF₂) are prioritized in medicinal chemistry for their metabolic resistance, while sulfur-containing variants (e.g., -SH, -SCF₃) are leveraged in catalysis and polymer design. Future studies should explore synergistic substituent effects (e.g., dual halogenation) to optimize bioactivity and synthetic efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
